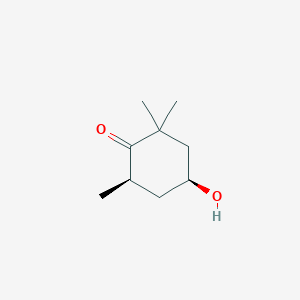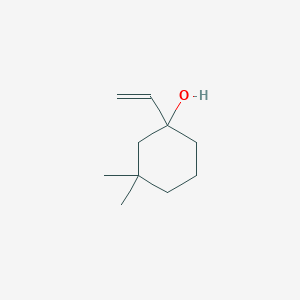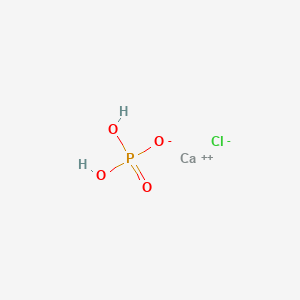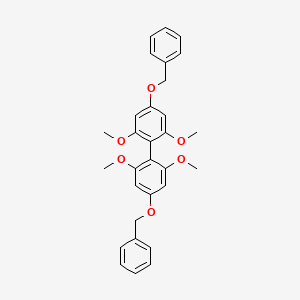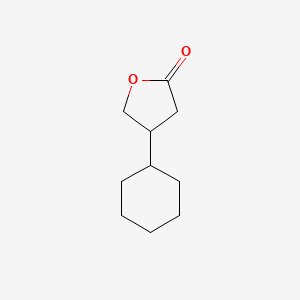
2(3H)-Furanone, 4-cyclohexyldihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, 4-cyclohexyldihydro- is an organic compound belonging to the class of furanones Furanones are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4-cyclohexyldihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with a suitable furanone precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 2(3H)-Furanone, 4-cyclohexyldihydro- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
2(3H)-Furanone, 4-cyclohexyldihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran or tetrahydrofuran derivative.
Substitution: The cyclohexyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl carboxylic acid, while reduction may produce cyclohexyl tetrahydrofuran.
科学的研究の応用
2(3H)-Furanone, 4-cyclohexyldihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.
Medicine: Research explores its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2(3H)-Furanone, 4-cyclohexyldihydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through caspase activation.
類似化合物との比較
Similar Compounds
2(3H)-Furanone, 4-methyl-: Similar structure but with a methyl group instead of a cyclohexyl group.
2(3H)-Furanone, 4-phenyl-: Features a phenyl group, offering different chemical properties and applications.
2(3H)-Furanone, 4-ethyl-: Contains an ethyl group, leading to variations in reactivity and biological activity.
Uniqueness
2(3H)-Furanone, 4-cyclohexyldihydro- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
54996-29-1 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
4-cyclohexyloxolan-2-one |
InChI |
InChI=1S/C10H16O2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h8-9H,1-7H2 |
InChIキー |
YISWJCYUPYILII-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2CC(=O)OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


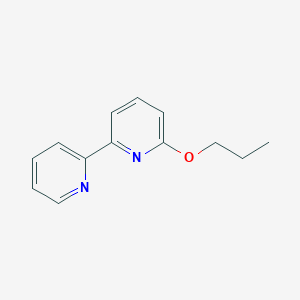
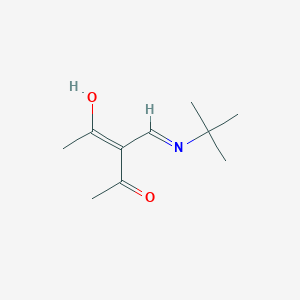


![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
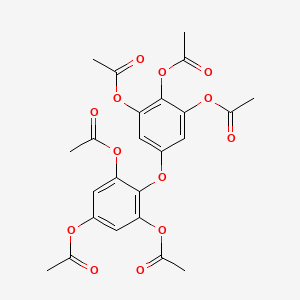
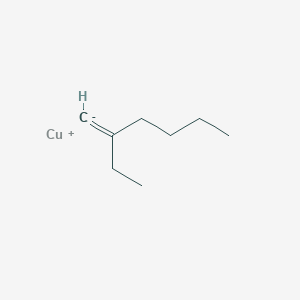
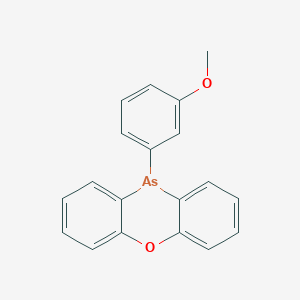
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)

